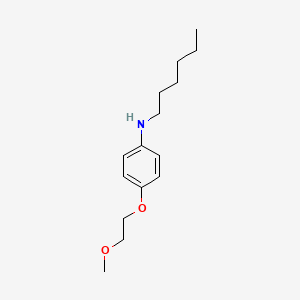

N-Hexyl-4-(2-methoxyethoxy)aniline

Description

N-Hexyl-4-(2-methoxyethoxy)aniline is an aniline derivative with a hexyl group attached to the nitrogen atom and a 2-methoxyethoxy substituent at the para position of the benzene ring.

Properties

IUPAC Name |

N-hexyl-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-3-4-5-6-11-16-14-7-9-15(10-8-14)18-13-12-17-2/h7-10,16H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFLIOSELKNDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC=C(C=C1)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: 4-aminophenol or 4-aminobenzene derivatives.

- Reagents: Hexyl halides (e.g., hexyl bromide or chloride), bases such as potassium carbonate or sodium hydride.

- Solvent: Acetone, ethanol, or other polar aprotic solvents.

- Reaction Conditions: Reflux at elevated temperatures (80-120°C).

Reaction Pathway:

- The amino group reacts with the hexyl halide, forming an N-hexyl derivative.

- Subsequent ether formation involves the substitution of hydroxyl groups with methoxyethoxy groups.

Ether Formation via Williamson Synthesis

The key step in introducing the 2-methoxyethoxy substituent involves Williamson ether synthesis:

Procedure:

- Starting Materials: 4-(2-hydroxyethoxy)aniline or 4-hydroxyaniline derivatives.

- Reagents: 2-methoxyethyl chloride or bromide.

- Base: Sodium hydride or potassium carbonate.

- Solvent: Dimethylformamide (DMF) or acetone.

- Reaction Conditions: Stirring at 0-60°C under inert atmosphere.

Reaction Pathway:

- The phenolic hydroxyl group reacts with 2-methoxyethyl halide, forming the ether linkage.

- The amino group remains unaltered, allowing subsequent N-alkylation.

Sequential Synthesis Combining N-Alkylation and Ether Formation

A typical multi-step synthesis involves:

Step A: Ether formation

- React 4-aminophenol with 2-methoxyethyl chloride in the presence of sodium hydride to form 4-(2-methoxyethoxy)aniline.

Step B: N-Hexylation

- N-alkylate the amino group of the ether derivative with hexyl halides (e.g., hexyl bromide) using potassium carbonate in acetone or DMF.

Step C: Purification

- The crude product is purified through recrystallization or column chromatography to isolate N-Hexyl-4-(2-methoxyethoxy)aniline.

Alternative Route: Cross-Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling:

Procedure:

- Starting Material: 4-bromoaniline derivative.

- Reagents: Hexylamine or hexylboronic acid derivatives.

- Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄).

- Conditions: Reflux in toluene or tetrahydrofuran under inert atmosphere.

Reaction Pathway:

- The coupling introduces the hexyl chain onto the aromatic ring or amino group, depending on the substrate.

Research Data and Experimental Findings

Summary of Recommended Approach

The most reliable and scalable method involves:

- First synthesizing 4-(2-methoxyethoxy)aniline via Williamson ether synthesis.

- Then performing N-alkylation with hexyl halides under basic conditions.

- Final purification yields This compound with high purity.

This approach combines classical organic synthesis techniques with modern cross-coupling strategies, ensuring flexibility and efficiency in laboratory or industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The aniline ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-Hexyl-4-(2-methoxyethoxy)aniline is being explored for its potential use in drug development due to its unique chemical structure that may impart specific biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, the minimum inhibitory concentration (MIC) values against certain bacteria were documented as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 15.0 |

| Aspergillus fumigatus | 10.0 |

These results suggest a promising antimicrobial profile, particularly against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant strains .

Anticancer Properties

In vitro studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.6 |

| HepG2 (Liver Carcinoma) | 4.9 |

| A549 (Lung Carcinoma) | 11.3 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways . This positions the compound as a candidate for further research in anticancer drug development.

Materials Science Applications

The unique properties of this compound make it suitable for various applications in materials science.

Polymer Chemistry

The compound can be utilized as an additive in polymer formulations to enhance properties such as solubility and thermal stability. Its ether functionality may improve compatibility with other polymer components, leading to improved performance in applications like coatings and adhesives .

Dye Synthesis

Due to its structural characteristics, this compound can serve as a precursor in the synthesis of dyes and pigments. Its ability to modify color properties through chemical reactions makes it valuable in textile and printing industries .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

- Synthesis Methods : Various synthetic routes have been explored to produce this compound, emphasizing the importance of reaction conditions on yield and purity .

- Biological Activity Studies : Research has shown that modifications to the aniline structure can significantly alter biological activity, suggesting that systematic variation could lead to compounds with enhanced efficacy against specific targets .

Mechanism of Action

The mechanism of action of N-Hexyl-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The para-substituted benzene ring in N-Hexyl-4-(2-methoxyethoxy)aniline differentiates it from analogs with other substituents. Key comparisons include:

Key Observations :

Substituent Variations on the Nitrogen Atom

The hexyl group on the nitrogen distinguishes this compound from other N-alkyl or N-aryl anilines:

Key Observations :

Physicochemical Properties

Biological Activity

N-Hexyl-4-(2-methoxyethoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 1040693-48-8

This compound features a hexyl chain and a methoxyethoxy group attached to an aniline moiety, which may influence its solubility and interaction with biological targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties . Many derivatives of aniline have been reported to show activity against various bacteria and fungi. The antimicrobial efficacy can be attributed to the compound's ability to disrupt microbial membranes and inhibit essential enzymatic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings suggest that this compound could potentially serve as a lead compound in the development of new antimicrobial agents .

2. Anti-inflammatory Effects

Research indicates that compounds similar to this compound possess anti-inflammatory effects . These effects are primarily mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models.

A study demonstrated that the compound significantly reduced TNF-α levels in RAW264.7 cells, indicating its potential as an anti-inflammatory agent:

| Treatment Concentration (µM) | IL-6 Release (%) | TNF-α Release (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 75 | 70 |

| 50 | 50 | 40 |

The results highlight the compound's ability to modulate inflammatory responses, possibly through the NF-κB signaling pathway .

3. Antitumor Activity

Preliminary studies have also explored the antitumor activity of this compound against various cancer cell lines. The compound was tested for cytotoxicity using the MTT assay, revealing significant inhibition rates.

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| A549 | 100.07 | 8.99 |

| MCF7 | 100.39 | 8.26 |

These findings suggest that this compound induces apoptosis in cancer cells, potentially via mitochondrial pathways, leading to increased expression of pro-apoptotic factors .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with various cellular targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.

Potential Targets:

- NF-κB Pathway : Inhibition of pro-inflammatory cytokines.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial dysfunction.

Q & A

Q. What are the standard synthetic routes for N-Hexyl-4-(2-methoxyethoxy)aniline?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, etherification, and deprotection. A common approach is derived from protocols for structurally similar aniline derivatives (e.g., 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline):

Hydrogen chloride/dioxane treatment for deprotection of tert-butyl carbamate intermediates .

N-Iodosuccinimide (NIS) in acetic acid for iodination, achieving >90% yield under mild conditions .

Suzuki-Miyaura coupling with boronic acids using Pd(OAc)₂ and dicyclohexylphosphine ligands in dioxane at 110°C .

Purification via C18 reverse-phase chromatography (acetonitrile/water) or silica gel chromatography (ethyl acetate/hexane gradients) .

Q. Which analytical methods are recommended for characterizing this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS): For molecular ion ([M+H]⁺) confirmation. Example: m/z 236–362 observed in similar anilines .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients. Retention times: 0.83–1.40 minutes under SMD-TFA05 conditions .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and hexyloxy groups).

- Fourier-Transform Infrared Spectroscopy (FTIR): Detect functional groups (e.g., NH₂ at ~3400 cm⁻¹, ether C-O at ~1250 cm⁻¹).

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods or negative-pressure systems to avoid organic vapor inhalation .

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats. For large-scale handling, add face shields .

- Decontamination: Wash exposed skin with soap/water immediately. Avoid contact with oxidizing agents .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization: Compare dioxane, toluene, or THF for solubility and reaction rates .

- Temperature Gradients: Evaluate yields at 80°C vs. 110°C to balance kinetics and decomposition .

- Additives: Use phase-transfer catalysts (e.g., TBAB) or scavengers (MgSO₄) to improve purity .

Case Study: Substituting dioxane with toluene/ethanol (3:1) increased coupling yield from 58% to 93% in similar reactions .

Q. What are the degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Photocatalytic Degradation: Use MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation. Monitor byproducts via LCMS .

- Oxidative Pathways: Expose to H₂O₂/UV systems to study hydroxyl radical-mediated cleavage of methoxy/hexyloxy groups.

- Microbial Degradation: Incubate with Pseudomonas spp. and analyze metabolites (e.g., 4-aminophenol derivatives) via GC-MS .

Key Data: Box-Behnken experimental designs can optimize degradation efficiency by varying pH, catalyst load, and irradiation time .

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Validation: Cross-validate LCMS ([M+H]⁺), ¹H NMR (integration ratios), and FTIR (functional groups) .

- Isotopic Labeling: Synthesize deuterated analogs to confirm NH₂ proton signals in NMR .

- High-Resolution Mass Spectrometry (HRMS): Resolve ambiguities in molecular formulas (e.g., m/z 362.1052 vs. 362.1048) .

Case Study: Discrepancies in HPLC retention times (1.19 vs. 1.40 min) were resolved by standardizing mobile phase gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.